molecular formula C19H18N4O3S2 B2354520 ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1203078-02-7

ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2354520
CAS RN: 1203078-02-7
M. Wt: 414.5
InChI Key: XIPKGCLKJGSHKE-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a type of 2-amino-thiazole-4-carboxamide . These compounds are significant in organic medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

The synthesis of these 2-amino-thiazole-4-carboxamides involves a 3-step transformation. The commercially available compound ethyl 2-amino-4-carboxylate is converted to intermediate amides by protecting the amino of the compound with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by 1H-NMR, 13C-NMR, and high-resolution (HR)MS . They are novel compounds and have been designed and synthesized based on the structure of cemadotin .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the protection of the amino group of the starting compound, followed by subsequent transformations to yield the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, Rf values, and IR, 1H NMR, and 13C NMR spectra . For example, one of the compounds has a melting point of 196–198 °C and an Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Synthesis Techniques and Potential Anticancer Applications : A study described the synthesis of various thiazole compounds and their potential anticancer activities. These compounds, including ethyl 2-substituted-aminothiazole-4-carboxylate analogs, were tested against 60 human tumor cell lines and showed promising anticancer activity. Notably, one compound exhibited significant activity against the RPMI-8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Potentials : Another research synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds, examining their antibacterial activity against various pathogenic strains. Some compounds exhibited activity comparable to established antibiotics like ampicillin and chloramphenicol (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antimicrobial and Antioxidant Properties

  • Synthesis and Biological Activity Assessment : A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized and evaluated for antimicrobial and antioxidant assays. Some compounds showed promising antioxidant properties and were also studied for their potential antiviral activities, particularly against SARS-CoV-2 (COVID-19) (Haroon et al., 2021).

Applications in Tuberculosis Treatment

  • Design and Synthesis for Tuberculosis Treatment : A study focused on designing ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for treating Mycobacterium tuberculosis. The compounds demonstrated significant inhibition of tuberculosis bacteria, with one compound showing high activity in various assays (Jeankumar et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, given its promising roles as an antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agent . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

properties

IUPAC Name

ethyl 2-[(2-anilino-1,3-thiazole-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-2-26-17(25)12-8-9-14-15(12)22-19(28-14)23-16(24)13-10-27-18(21-13)20-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPKGCLKJGSHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CSC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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